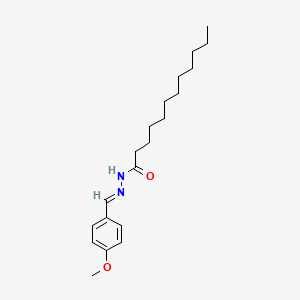![molecular formula C18H17N3OS B11985405 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985405.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and anticancer properties. The compound may exhibit similar activities, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been shown to possess anti-inflammatory and analgesic properties, which could be relevant for the treatment of various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various physiological responses.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Benzylidenehydrazine derivatives: Known for their diverse biological activities.
Uniqueness
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is unique due to its specific structure, which combines the thiazolidinone ring with benzylidene and hydrazinylidene moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C18H17N3OS |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)11-16-17(22)20-18(23-16)21-19-12-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
InChI 键 |
VQOSRGSWAUCVNL-XDHOZWIPSA-N |
手性 SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2 |
规范 SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11985328.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985353.png)
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985375.png)
![5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11985395.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985396.png)
